![molecular formula C14H26N4O4 B14276542 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid CAS No. 157823-58-0](/img/structure/B14276542.png)
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid is a complex organic compound with the molecular formula C14H26N4O4. It is characterized by its bicyclic structure containing four nitrogen atoms and two carboxylic acid groups. This compound is known for its high solubility in water and its ability to form stable structures in solution .
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid typically involves multiple steps. One common method includes the reaction of a tetraazamacrocyclic compound with acetic acid derivatives under controlled conditions. The process often requires the use of specific catalysts and solvents to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid involves its ability to chelate metal ions. The nitrogen atoms in the bicyclic structure provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: This compound has a similar structure but with a different ring size and number of carboxylic acid groups.
1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane: Another bicyclic compound with a different ring structure and functional groups.
The uniqueness of this compound lies in its specific ring structure and the presence of four nitrogen atoms, which provide multiple binding sites for metal ions, enhancing its chelating ability .
Propriétés
Numéro CAS |
157823-58-0 |
|---|---|
Formule moléculaire |
C14H26N4O4 |
Poids moléculaire |
314.38 g/mol |
Nom IUPAC |
2-[10-(carboxymethyl)-1,4,7,10-tetrazabicyclo[5.5.2]tetradecan-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N4O4/c19-13(20)11-17-7-3-15-1-2-16(5-9-17)6-10-18(8-4-15)12-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
Clé InChI |
JBYVPUXCFPONQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(CCN1CCN(CC2)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


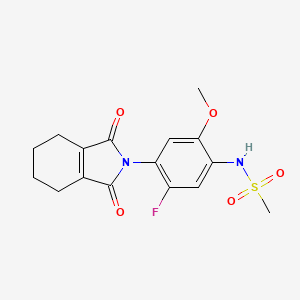

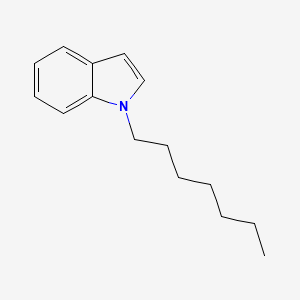
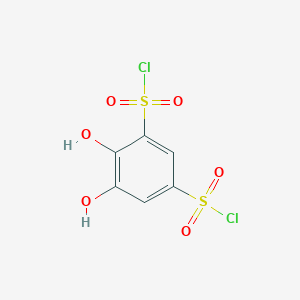
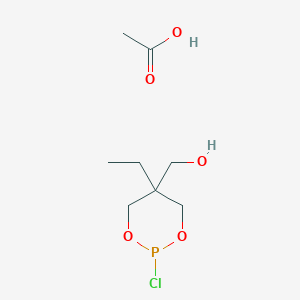

![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
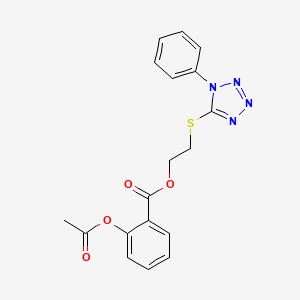
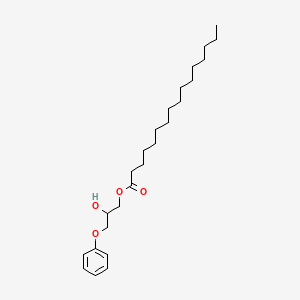
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
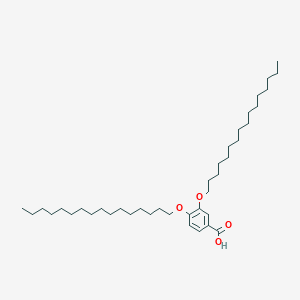

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)

